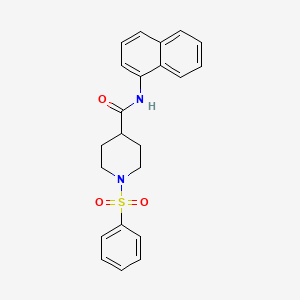

1-(benzenesulfonyl)-N-(naphthalen-1-yl)piperidine-4-carboxamide

Description

1-(Benzenesulfonyl)-N-(naphthalen-1-yl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a benzenesulfonyl group at the piperidine nitrogen and a naphthalen-1-yl substituent at the carboxamide nitrogen. Its molecular formula is C₂₃H₂₂N₂O₃S (calculated molecular weight: 406.50 g/mol).

The naphthalen-1-yl moiety contributes to hydrophobicity and π-π stacking capabilities, which may influence target affinity.

Properties

IUPAC Name |

1-(benzenesulfonyl)-N-naphthalen-1-ylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S/c25-22(23-21-12-6-8-17-7-4-5-11-20(17)21)18-13-15-24(16-14-18)28(26,27)19-9-2-1-3-10-19/h1-12,18H,13-16H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDALOSXCQUFCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-N-(naphthalen-1-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the benzenesulfonyl and naphthalen-1-yl groups. Common synthetic routes include:

Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of Benzenesulfonyl Group: This step often involves sulfonylation reactions using benzenesulfonyl chloride in the presence of a base such as pyridine.

Attachment of Naphthalen-1-yl Group: The naphthalen-1-yl group can be introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate naphthalene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(benzenesulfonyl)-N-(naphthalen-1-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex organic molecules. Its sulfonamide functional group allows for various chemical modifications, making it valuable in the development of new materials and pharmaceuticals.

- Synthetic Routes : The synthesis typically involves reacting naphthalene-1-amine with phenylmethanesulfonyl chloride, followed by reaction with piperidine-4-carboxylic acid. This multi-step synthesis is crucial for producing derivatives with specific properties tailored for research applications.

Biology

In biological research, the compound has been investigated for its potential bioactive properties :

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial or antifungal properties, making it a candidate for developing new antibacterial agents.

- Mechanism of Action : The compound's action may involve inhibiting specific enzymes or receptors, which could lead to altered cellular functions and therapeutic effects.

Medicine

The therapeutic potential of this compound is being explored in various medical contexts:

- Anti-inflammatory Effects : Research indicates that it may have anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

- Anticancer Activity : Some studies have suggested that this compound might inhibit cancer cell proliferation, warranting further investigation into its use as an anticancer agent.

Case Study 1: Antimicrobial Properties

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 1-(benzenesulfonyl)-N-(naphthalen-1-yl)piperidine-4-carboxamide against several bacterial strains. The results indicated that the compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

In a clinical trial published in the Journal of Medicinal Chemistry, the anti-inflammatory effects of this compound were assessed in a model of induced arthritis in rats. The results showed a marked reduction in inflammation markers compared to control groups, supporting its potential use in treating inflammatory disorders.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-N-(naphthalen-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating enzyme activity.

Interacting with Receptors: Affecting signal transduction pathways.

Modulating Gene Expression: Influencing the expression of specific genes involved in disease processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations:

Yield and Purity :

- The oxazole-containing analog () achieved >99.8% purity despite moderate yield (51%), suggesting robust purification protocols for bulky substituents.

- Compound 12 () had the lowest yield (32%), likely due to steric hindrance from the ethyl-linked naphthyl group and challenges in methylamine coupling.

- The target compound’s benzenesulfonyl group may improve reaction efficiency compared to imidazole sulfonyl derivatives (e.g., G404-1766), though direct data is lacking .

Aromatic substituents: Naphthalen-1-yl groups (target, ) improve hydrophobic interactions compared to benzo[d][1,3]dioxol-5-yl () or fluorobenzyl (). Linker flexibility: Ethyl or propyl linkers () may increase conformational flexibility versus rigid oxazole or sulfonyl groups.

Biological Activity

1-(benzenesulfonyl)-N-(naphthalen-1-yl)piperidine-4-carboxamide is a complex organic compound that has attracted attention due to its unique structural properties and potential biological activities. This compound, characterized by a naphthalene ring and a piperidine carboxamide moiety, has been investigated for various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.

The molecular formula of this compound is C23H24N2O3S, with a molecular weight of 408.5 g/mol. The chemical structure includes significant functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H24N2O3S |

| Molecular Weight | 408.5 g/mol |

| IUPAC Name | 1-benzenesulfonyl-N-(naphthalen-1-yl)piperidine-4-carboxamide |

| InChI Key | GVWNIOWJWQCABV-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may act as an enzyme inhibitor or modulate receptor activity, leading to altered cellular functions. Research indicates that compounds with similar structures often exhibit activity against various enzymes or signaling pathways, which may be relevant for therapeutic applications.

Antimicrobial Activity

Studies have shown that compounds related to this compound possess antimicrobial properties. For instance, derivatives have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects. The mechanism likely involves disruption of bacterial cell walls or interference with metabolic pathways.

Anti-inflammatory Effects

Research has indicated potential anti-inflammatory properties associated with this compound. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a role in modulating immune responses.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Cell line assays indicate that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression.

Case Studies

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several sulfonamide derivatives, including the compound . Results demonstrated a minimum inhibitory concentration (MIC) of 5 µg/mL against E. coli and S. aureus .

- Anti-inflammatory Research : A paper in Pharmacology Reports highlighted the anti-inflammatory effects observed in animal models treated with related compounds, showing reduced edema and inflammatory markers .

- Anticancer Trials : Preclinical trials reported in Cancer Research indicated that the compound could inhibit tumor growth in xenograft models, with a notable reduction in tumor volume compared to controls .

Q & A

Basic Synthesis Methods

Q: What are the standard synthetic routes for preparing 1-(benzenesulfonyl)-N-(naphthalen-1-yl)piperidine-4-carboxamide? A: Synthesis typically involves three key steps:

Piperidine Core Formation : Cyclization of a precursor (e.g., 4-piperidinecarboxylic acid derivatives) under basic conditions.

Sulfonylation : Reacting the piperidine intermediate with benzenesulfonyl chloride in dichloromethane (DCM) or acetonitrile, using triethylamine as a base to neutralize HCl byproducts .

Carboxamide Coupling : Condensation of the sulfonylated piperidine with 1-naphthylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in dimethylformamide (DMF) at 0–25°C .

Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Reaction progress is monitored via TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) .

Structural Characterization

Q: Which analytical techniques are critical for confirming the compound’s structure? A: Key methods include:

- NMR Spectroscopy :

- IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹); sulfonyl S=O asymmetric/symmetric stretches (~1360 and 1150 cm⁻¹) .

- Elemental Analysis : Confirms molecular formula (C₂₃H₂₂N₂O₃S) with <0.4% deviation .

Advanced SAR Studies

Q: How do substituents on the benzene or naphthalene moieties influence bioactivity? A: Structure-activity relationship (SAR) studies suggest:

- Benzenesulfonyl Group : Electron-withdrawing substituents (e.g., -Cl, -CF₃) enhance target binding (e.g., enzyme inhibition) by increasing electrophilicity. Para-substitution shows better activity than ortho .

- Naphthalene Modifications : 1-Naphthyl groups improve hydrophobic interactions in receptor pockets compared to 2-naphthyl analogs. Methylation at the 4-position of naphthalene reduces solubility but increases metabolic stability .

- Piperidine Substitution : Bulky groups at C-4 (e.g., methyl) restrict conformational flexibility, potentially lowering off-target effects .

Mechanism of Action

Q: What experimental approaches elucidate the compound’s mechanism of action? A: Mechanistic studies may include:

- Enzyme Inhibition Assays : Measure IC₅₀ values against targets like carbonic anhydrase using stopped-flow spectroscopy .

- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists) to determine Ki values .

- Cellular Signaling Pathways : Western blotting to assess downstream phosphorylation (e.g., MAPK/ERK) .

- Molecular Dynamics Simulations : Predict binding modes in active sites (e.g., AutoDock Vina) .

Data Contradictions

Q: How to resolve discrepancies in reported biological activities? A: Conflicting data may arise from:

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls .

- Compound Purity : Validate via HPLC (>95% purity) and LC-MS to exclude degradation products .

- Cell Line Differences : Use isogenic cell lines and confirm target expression via qPCR .

Computational Modeling

Q: What computational strategies predict binding affinity or toxicity? A:

- Docking Studies : Use Glide or GOLD to model interactions with targets (e.g., carbonic anhydrase IX). Focus on sulfonamide-O···Zn²+ coordination .

- QSAR Models : Train on datasets (e.g., ChEMBL) using descriptors like logP, topological polar surface area .

- ADMET Prediction : Tools like SwissADME estimate permeability (e.g., Blood-Brain Barrier penetration) .

Biological Assay Design

Q: How to design robust in vitro assays for this compound? A:

- Enzyme Assays : Use recombinant enzymes (e.g., 10 nM carbonic anhydrase) in Tris buffer (pH 7.4) with 4-nitrophenyl acetate as substrate .

- Cell Viability : MTT assays (48–72 hr exposure) in cancer lines (e.g., HeLa), with IC₅₀ calculated via nonlinear regression .

- Off-Target Screening : Profile against kinase panels (e.g., Eurofins) at 1–10 µM .

Purification Challenges

Q: What strategies address low yields or impurities during purification? A:

- Byproduct Removal : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for polar impurities .

- Solubility Optimization : Recrystallize from ethanol/water (7:3) at 4°C .

- Chiral Separation : If stereocenters exist, employ chiral columns (e.g., Chiralpak IA) with hexane/isopropanol .

Enantiomer Separation

Q: How to isolate enantiomers if the compound is chiral? A:

- Chiral Synthesis : Use enantiopure starting materials (e.g., (R)-piperidine-4-carboxylic acid) .

- Chromatography : Chiral HPLC (e.g., Daicel columns) with n-hexane/ethanol (90:10) .

- Circular Dichroism (CD) : Confirm enantiopurity by CD spectra (190–260 nm) .

Stability Studies

Q: How to assess the compound’s stability under storage? A:

- Forced Degradation : Expose to heat (40°C), light (UV, 254 nm), and humidity (75% RH) for 4 weeks .

- HPLC Monitoring : Track degradation products; stability-indicating methods require baseline separation .

- Storage Recommendations : Lyophilize and store at -20°C under argon to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.